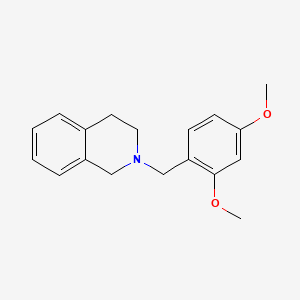

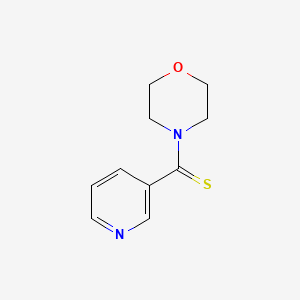

![molecular formula C18H18N2O2 B5805285 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves multiple steps, starting from basic reactants such as dimethylcarbolic acid, which is refluxed with ethyl 2-bromoacetate to synthesize intermediates that are further reacted with hydrazine, carbon disulfide (CS2), and potassium hydroxide (KOH) among others. These processes yield compounds with various functional groups including ether, 1,3,4-oxadiazole, and thioether groups, demonstrating the complexity and versatility of synthesis routes for these compounds (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of 1,3,4-oxadiazole derivatives reveals the presence of pi-extended ethynyl- and butadiynyl substituents, contributing to the stability and electronic properties of these compounds. X-ray crystallography confirms the spatial isolation of reactive moieties, which explains their remarkable stability under ambient conditions (Wang et al., 2006).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo a variety of chemical reactions, including esterification, hydrazidation, cyclization, and thioetherification, leading to a broad spectrum of functional compounds with potential biological activities. These reactions are pivotal in tailoring the chemical properties of these compounds for specific applications (Long et al., 2006).

Physical Properties Analysis

Compounds containing the 1,3,4-oxadiazole moiety demonstrate high thermal stability, with decomposition temperatures above 415°C. They exhibit glass transition temperatures ranging from 202 to 282°C, indicating robustness suitable for various applications. These materials also show solubility in polar organic solvents, facilitating their use in solution-processed applications (Hamciuc et al., 2005).

Chemical Properties Analysis

The basicity and protonation sites of 1,2,4-oxadiazoles have been examined, revealing that protonation is most likely to occur at N(4) of the oxadiazole ring. This characteristic is crucial for understanding the reactivity and interaction of these compounds with other molecules, influencing their potential applications in medicinal chemistry and materials science (Trifonov et al., 2005).

Propriétés

IUPAC Name |

5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-8-15(9-6-12)18-19-17(22-20-18)11-21-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUZIOMXVMJKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)

![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)

![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)

![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)

![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)

![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)